Clavulanate lithium, also known as clavulanic acid lithium, is a stable salt preparation derived from clavulanic acid, which is a natural, low-molecular weight beta-lactam antibiotic. Clavulanate lithium exhibits weak, broad-spectrum antibacterial activity and is particularly effective when used in combination with penicillins and cephalosporins to enhance their efficacy against beta-lactam resistant bacterial strains. The compound acts primarily as a beta-lactamase inhibitor, providing significant synergistic effects in treating various infections caused by beta-lactamase-producing organisms .
Clavulanic acid, the precursor to clavulanate lithium, is produced through the fermentation of Streptomyces clavuligerus, a type of bacterium. This process allows for the extraction and purification of clavulanic acid, which can then be converted into its lithium salt form for increased stability and bioavailability .
The synthesis of clavulanate lithium typically involves the neutralization of clavulanic acid with lithium hydroxide or lithium carbonate. This reaction yields clavulanate lithium as a stable salt. The process can be summarized as follows:
The molecular formula for clavulanate lithium is with a molecular weight of approximately 205.094 g/mol. The synthesis must be conducted under controlled conditions to prevent degradation of the active compound .
Clavulanate lithium features a beta-lactam ring structure characteristic of beta-lactam antibiotics, which is essential for its mechanism of action against bacterial enzymes.
The InChIKey for clavulanate lithium is JMRXTGCDVQLAFM-JSYANWSFSA-M, providing a unique identifier for chemical databases and facilitating research on this compound .
Clavulanate lithium primarily functions through its ability to inhibit beta-lactamases, enzymes produced by bacteria that confer resistance to beta-lactam antibiotics. The key reactions include:
The binding affinity and inhibition kinetics can vary based on the specific type of beta-lactamase enzyme present in the bacteria. Studies have shown that clavulanate has an IC50 value indicating potent inhibition at low concentrations (e.g., 0.09 µM) against certain enzymes .
Clavulanate lithium acts as a suicide inhibitor of beta-lactamases, meaning it binds irreversibly to these enzymes:
Clavulanate lithium has several significant scientific uses:
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4